2-Acetyl-1-methylpyrrole
Overview
Description
2-Acetyl-1-methylpyrrole is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, characterized by the presence of an acetyl group at the second position and a methyl group at the first position of the pyrrole ring. This compound is known for its distinctive earthy aroma and is used in various applications, including flavors and fragrances .
Mechanism of Action
Mode of Action
It has been employed as a model pyrrole to investigate the antioxidative activity of nonenzymatic browning reactions .
Biochemical Pathways
It has been used as a catalyst for the sulfonylation of spectinomycin .
Pharmacokinetics
It’s known that it’s a liquid at room temperature with a boiling point of 200-202 °c .
Biochemical Analysis
Biochemical Properties
2-Acetyl-1-methylpyrrole plays a significant role in biochemical reactions, particularly in nonenzymatic browning reactions. It has been employed as a model pyrrole to investigate the antioxidative activity of these reactions . The compound interacts with various biomolecules, including enzymes and proteins, to exhibit its antioxidative properties. For instance, it has been used as a catalyst for the sulfonylation of spectinomycin . The nature of these interactions often involves the reduction of this compound with sodium borohydride, which has been extensively studied .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidative properties play a crucial role in protecting cells from oxidative stress, thereby maintaining cellular homeostasis . Additionally, its interaction with various biomolecules can lead to changes in cellular metabolism, further highlighting its importance in cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to influence gene expression is linked to its antioxidative properties, which help in mitigating oxidative damage to DNA and other cellular components . The polymerization of pyrrole compounds, including this compound, has been shown to enhance their antioxidative properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its antioxidative properties may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antioxidative effects, although the extent of these effects may vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidative properties without any adverse effects. At higher doses, there may be toxic or adverse effects, including potential damage to cellular components . Threshold effects observed in these studies indicate that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in nonenzymatic browning reactions highlights its importance in food chemistry, where it contributes to the development of antioxidants . Additionally, its interaction with metabolic enzymes can lead to changes in metabolite levels, further emphasizing its role in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its antioxidative effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound can effectively interact with its target biomolecules, thereby enhancing its antioxidative properties and overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-1-methylpyrrole can be synthesized through several methods. One common method involves the reaction of 1-methylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-methylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction with sodium borohydride yields 2-(1-hydroxyethyl)-1-methylpyrrole.
Substitution: It can participate in electrophilic substitution reactions, such as sulfonylation, where it acts as a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Sulfonylation reactions often use sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-(1-Hydroxyethyl)-1-methylpyrrole.
Substitution: Various sulfonylated pyrrole derivatives.
Scientific Research Applications
2-Acetyl-1-methylpyrrole has several scientific research applications:
Chemistry: It is used as a model compound to study the antioxidative activity of nonenzymatic browning reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its distinctive aroma.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: Similar structure but lacks the methyl group at the first position.
2-Acetyl-4-methylpyridine: Contains a pyridine ring instead of a pyrrole ring.
2-Acetyl-5-methylfuran: Contains a furan ring instead of a pyrrole ring.
Uniqueness
2-Acetyl-1-methylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in sulfonylation reactions and its role in antioxidative processes highlight its versatility and importance in various applications .
Properties
IUPAC Name |
1-(1-methylpyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFLWVDXYUGFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022139 | |
Record name | 2-Acetyl-1-methylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid; Earthy aroma | |
Record name | 1-Methyl-2-acetylpyrrole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
200.00 to 202.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetyl-1-methylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (in ethanol) | |
Record name | 1-Methyl-2-acetylpyrrole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.037-1.043 | |
Record name | 1-Methyl-2-acetylpyrrole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
932-16-1 | |
Record name | 2-Acetyl-1-methylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetyl-1-methyl pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 932-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87239 | |
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Record name | Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetyl-1-methylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1-methylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYL-N-METHYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6712EFN084 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Acetyl-1-methylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of 2-acetyl-1-methylpyrrole?
A: this compound demonstrates significant antioxidant activity, particularly against lipid peroxidation. [] Studies have shown that it effectively inhibits hexanal oxidation, even at low concentrations (10 µg/mL). [] The presence of the acetyl group on the pyrrole ring is thought to contribute significantly to its antioxidant capacity. [] Further research indicates that this compound and similar alkyl-substituted pyrroles with no free alpha-positions tend to exhibit higher antioxidant activity. [] This is relevant in the context of nonenzymatic browning reactions where these compounds are generated, potentially influencing the overall antioxidant properties of food products. []
Q2: How does the structure of this compound relate to its activity as an inhibitor of the pentose phosphate pathway enzymes?
A: this compound exhibits inhibitory effects on two key enzymes of the pentose phosphate pathway: glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). [] While the exact mechanism of action requires further investigation, molecular docking studies suggest that specific interactions between the compound and the active sites of these enzymes contribute to the observed inhibition. [] The presence and position of the acetyl and methyl groups on the pyrrole ring likely play a role in these interactions and could be targeted for modifications to fine-tune the inhibitory potency and selectivity towards these enzymes. []
Q3: How do solvents influence the excited-state dynamics of this compound?
A: Resonance Raman spectroscopy studies, supported by density functional theory calculations, have revealed that solvents can significantly impact the excited-state structural dynamics of this compound. [] Specifically, solvents can modulate the mixing or curve-crossing between different electronic states (Sn/Sπ) within the Franck-Condon region of the molecule. [] This effect is evident in the observed changes in relative intensities of specific vibrational modes, such as the C=O stretch and ring deformation modes, under different excitation wavelengths and in different solvent environments. [] These findings highlight the importance of considering solvent effects when studying the photophysical properties and potential applications of this compound.
Q4: Can this compound be used as a building block for synthesizing other compounds?
A: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it readily undergoes Claisen-Schmidt condensation with 5-(aryl)furfural derivatives to yield pyrrole-based chalcones, a class of compounds with potential antimicrobial and anticancer properties. [] This reaction highlights the versatility of this compound in constructing more complex molecules with potentially useful biological activities.
Q5: What is the relative thermodynamic stability of this compound compared to its isomer, 3-acetyl-1-methylpyrrole?
A: Experimental and computational studies have demonstrated that this compound is thermodynamically more stable than its 3-isomer. [] This conclusion is supported by both calorimetric measurements of enthalpies of formation and high-level ab initio molecular orbital calculations. [] Understanding the relative stability of these isomers is crucial for predicting reaction outcomes and designing synthetic strategies involving these compounds.
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